4-Fluoro-2-nitrobenzoic acid is an aromatic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzoic acid structure. Its molecular formula is CHFNO, and it has a molecular weight of 185.11 g/mol. The compound is notable for its potential applications in various chemical syntheses and biological studies, making it an important intermediate in organic chemistry .
These reactions highlight its versatility as a building block in organic synthesis .
Research indicates that 4-fluoro-2-nitrobenzoic acid exhibits significant biological activity. It has been used to study the interactions of substituted pyridines with various biological targets, particularly in enzyme inhibition studies. The compound is known to cause skin and eye irritation, necessitating careful handling during experiments . Its unique structural features may contribute to its ability to interact with biological molecules, making it a candidate for further pharmacological studies.
Several synthesis routes exist for 4-fluoro-2-nitrobenzoic acid:
These methods underscore the compound's accessibility for research and industrial applications .
4-Fluoro-2-nitrobenzoic acid finds applications across various fields:
Its versatility makes it a valuable compound in both academic and industrial settings .
Studies involving 4-fluoro-2-nitrobenzoic acid have focused on its interactions with various biological systems. For instance:
Such interaction studies are crucial for understanding the compound's potential roles in medicinal chemistry .
Several compounds share structural similarities with 4-fluoro-2-nitrobenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
5-Fluoro-2-methyl-3-nitrobenzoic acid | 850462-64-5 | 0.96 | Methyl group at position 5 |
Methyl 5-fluoro-2-nitrobenzoate | 393-85-1 | 0.92 | Ester derivative of the nitrobenzoic acid |
Methyl 4,5-difluoro-2-nitrobenzoate | 1015433-96-1 | 0.91 | Additional fluorine at position 5 |
These compounds exhibit variations in their functional groups or substituents, which can significantly influence their chemical reactivity and biological activity. The unique positioning of the fluorine and nitro groups in 4-fluoro-2-nitrobenzoic acid distinguishes it from these similar compounds, potentially affecting its interaction profiles and applications .
Irritant